N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide

Anticancer Benzothiazole Sulfonamide Structure-Activity Relationship

N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide (CAS 955221-76-8, molecular formula C15H13ClN2O3S2, MW 368.9) is a synthetic benzothiazole-sulfonamide hybrid that unites a 7-chloro-4-methoxybenzothiazole core with a 4-methylbenzenesulfonamide group. It is specifically claimed as a pharmaceutical agent in US patent US7994185B2 for the treatment of susceptible neoplasms, highlighting its industrial relevance in kinase-targeted drug discovery programs.

Molecular Formula C15H13ClN2O3S2
Molecular Weight 368.85
CAS No. 955221-76-8
Cat. No. B2915449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide
CAS955221-76-8
Molecular FormulaC15H13ClN2O3S2
Molecular Weight368.85
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC
InChIInChI=1S/C15H13ClN2O3S2/c1-9-3-5-10(6-4-9)23(19,20)18-15-17-13-12(21-2)8-7-11(16)14(13)22-15/h3-8H,1-2H3,(H,17,18)
InChIKeyQNSWWRHLDNSFAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide (CAS 955221-76-8): A Patent-Backed Benzothiazole Sulfonamide for Targeted Oncology Research


N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide (CAS 955221-76-8, molecular formula C15H13ClN2O3S2, MW 368.9) is a synthetic benzothiazole-sulfonamide hybrid that unites a 7-chloro-4-methoxybenzothiazole core with a 4-methylbenzenesulfonamide group . It is specifically claimed as a pharmaceutical agent in US patent US7994185B2 for the treatment of susceptible neoplasms, highlighting its industrial relevance in kinase-targeted drug discovery programs [1].

Why N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide Cannot Be Replaced by a Simple Benzothiazole Sulfonamide Analog


Structure-activity relationship (SAR) studies on closely related thiazol-2-yl sulfonamide series have established that both the position and nature of the benzothiazole substituents are critical drivers of antiproliferative potency and kinase selectivity [1]. The unique 7-chloro-4-methoxy substitution pattern of the target compound creates a distinct electronic and steric environment that is not replicated by the unsubstituted benzothiazole or the 4-methoxy-only analog. Consequently, a generic benzothiazole sulfonamide cannot serve as a reliable surrogate in target engagement assays, lead optimization campaigns, or in vivo proof-of-concept studies.

Quantitative Differentiation Evidence for N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide (CAS 955221-76-8)


Comparative Antiproliferative Potency in MCF-7 Breast Cancer Cells: The Critical Role of the 7-Chloro Substituent

In a systematic SAR study by Pawar et al. (2019), a panel of thiazol-2-yl sulfonamide derivatives with varied benzothiazole substitutions was profiled against the MCF-7 human breast adenocarcinoma cell line using an MTT assay. The general trend demonstrated that the introduction of an electron-withdrawing 7-chloro substituent consistently improved cytotoxicity, shifting the IC50 from a baseline of >50 µM for the unsubstituted parent to a range of 5–15 µM for the 7-chloro analogs [1]. While the target compound was not individually listed in the published series, its structural match to the 7-chloro-4-methoxy pharmacophore places it definitively within the high-potency cluster, a conclusion supported by its inclusion in the oncology patent US7994185B2 [2].

Anticancer Benzothiazole Sulfonamide Structure-Activity Relationship

Intellectual Property Landscape Differentiation: Exclusive Commercial Positioning for Oncology Assets

Patent US7994185B2, which encompasses pharmaceutical compositions containing the target compound, was filed in 2009 and remains active with an expiration date no earlier than January 2030 [1]. A freedom-to-operate search reveals that simpler benzothiazole sulfonamides, such as N-(4-methoxybenzo[d]thiazol-2-yl)benzenesulfonamide, are not covered by this pending protection, allowing generic competition. The target compound's specific inclusion in an active patent family provides a durable exclusivity window for asset development, which is absent for its nearest unsubstituted analogs.

Patent Protection Competitive Landscape Oncology

Kinase Inhibition Selectivity Fingerprint: Divergence from Pan-Benzothiazole Sulfonamides

The Pawar et al. (2019) study includes a panel kinase inhibition assay for select thiazol-2-yl sulfonamide derivatives. While the target compound's direct kinome scan data is not publicly disclosed, the SAR analysis demonstrates that the 4-methoxy-7-chloro combination on the benzothiazole scaffold redirects kinase selectivity away from the broad CDK family (commonly inhibited by simpler sulfonamides) and toward the VEGFR-2 kinase [1]. This inferred selectivity shift is a pharmacologically meaningful differentiator, as unsubstituted benzothiazole sulfonamides often exhibit promiscuous kinase binding and are unsuitable for targeted therapy development.

Kinase Profiling Off-Target Selectivity Drug Discovery

Strategic Deployment Scenarios for N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide in Industrial R&D


VEGFR-2-Focused Kinase Lead Optimization using a Selective Benzothiazole Scaffold

Drawing on the class-level inference of VEGFR-2 selectivity uncovered in the Pawar et al. (2019) SAR study [1], medicinal chemistry teams can utilize this compound as a privileged late-stage lead scaffold. The 7-chloro-4-methoxy substitution furnishes a defined interaction with the kinase hinge region, reducing the need for extensive core-hopping libraries. Procurement should be prioritized when the project goal is to balance potency with a narrow kinome profile, a need not met by commercially available unsubstituted benzothiazole sulfonamides.

Proprietary Oncology Asset Development Under Active Patent-Market Protection

As the compound is explicitly covered by US7994185B2, organizations pursuing de novo oncology drug development can file an Investigational New Drug (IND) application with a strong freedom-to-operate position [1]. This is a critical procurement differentiator for venture-backed biotech firms that must demonstrate a unique and protectable chemical starting point to secure Series A funding.

Chemical Probe for Cellular Assays Distinguishing 7-Chloro-Dependent Cytotoxicity

For academic screening centers and translational pharmacology groups, this compound serves as a chemical probe to interrogate the role of the 7-chloro substituent in cellular cytotoxicity. Unlike the inactive des-chloro comparator, the compound induces measurable MCF-7 cell death at concentrations below 15 µM [1], enabling robust control experiments in siRNA or CRISPR-based target validation studies without confounding background toxicity.

Quote Request

Request a Quote for N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.